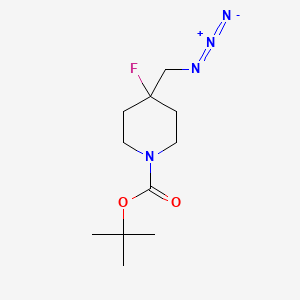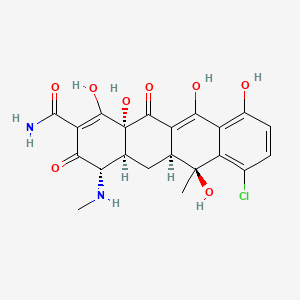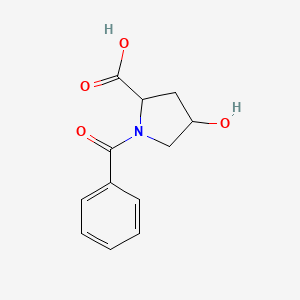
(R)-3,4-Dihydroxybutanoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,4-Dihydroxybutanoic Acid Ethyl Ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Dihydroxybutanoic Acid Ethyl Ester typically involves the esterification of ®-3,4-Dihydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of ®-3,4-Dihydroxybutanoic Acid Ethyl Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product .
化学反应分析
Types of Reactions
®-3,4-Dihydroxybutanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-3,4-Dihydroxybutanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of ®-3,4-Dihydroxybutanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: ®-3,4-Dihydroxybutanoic acid and ethanol.
Reduction: ®-3,4-Dihydroxybutanol.
Oxidation: Various oxidation products, depending on the specific conditions.
科学研究应用
®-3,4-Dihydroxybutanoic Acid Ethyl Ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of ®-3,4-Dihydroxybutanoic Acid Ethyl Ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The ester group can be hydrolyzed to release ®-3,4-Dihydroxybutanoic acid, which can then participate in further biochemical reactions .
相似化合物的比较
Similar Compounds
Ethyl Acetate: A common ester with a similar structure but different functional groups.
Methyl Butanoate: Another ester with a similar carbon backbone but different alkyl groups.
Ethyl Propanoate: Similar in structure but with a different acid component.
Uniqueness
®-3,4-Dihydroxybutanoic Acid Ethyl Ester is unique due to the presence of two hydroxyl groups on the butanoic acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to other esters .
属性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
ethyl (3R)-3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
InChI 键 |
VKYSMCMNKCLRND-RXMQYKEDSA-N |
手性 SMILES |
CCOC(=O)C[C@H](CO)O |
规范 SMILES |
CCOC(=O)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)


![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)
![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)

